molecular formula C19H24BrNS2 B032506 Tiquizium bromide CAS No. 71731-58-3

Tiquizium bromide

Cat. No.: B032506
CAS No.: 71731-58-3
M. Wt: 410.4 g/mol
InChI Key: VKBNGRDAHSELMQ-KYSFMIDTSA-M
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Mechanism of Action

Target of Action

Tiquizium bromide primarily targets the M3 muscarinic receptor . This receptor is a subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. They play a crucial role in various functions including neurotransmission, smooth muscle contraction, and other parasympathetic responses .

Mode of Action

This compound acts as an antagonist at the M3 muscarinic receptor . This inhibition of the M3 receptor leads to a decrease in the activity of the parasympathetic nervous system .

Biochemical Pathways

The antagonistic action of this compound on the M3 muscarinic receptor affects several biochemical pathways. These include the neuroactive ligand-receptor interaction pathway , the cholinergic synapse pathway , and the gastric acid secretion pathway . By blocking the M3 receptor, this compound can affect the transmission of nerve signals, the contraction of smooth muscles, and the secretion of gastric acid .

Pharmacokinetics

As a quaternary ammonium compound , it is likely to have poor oral bioavailability due to its charged nature, which limits its ability to cross lipid membranes

Result of Action

The primary result of this compound’s action is the suppression of spasms . These are usually caused by smooth muscle contraction, especially in tubular organs. The effect is to prevent spasms of the stomach, intestine, or urinary bladder . It is used for the treatment of convulsion and hypermobility in gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiquizium bromide involves the formation of a quaternary ammonium salt. One of the key steps includes the reaction of a quinolizidine derivative with thiophene derivatives under specific conditions to form the desired product. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the quaternary ammonium structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tiquizium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene rings in the structure can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of tiquizium .

Scientific Research Applications

Tiquizium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tipepidine: Another thiophene-based compound with antitussive properties.

    Timepidium Bromide: Used for its antispasmodic effects.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

    Tioconazole: An antifungal agent containing a thiophene ring.

Uniqueness of Tiquizium Bromide: this compound is unique due to its specific action on muscarinic receptors and its effectiveness in treating a wide range of gastrointestinal disorders. Its quaternary ammonium structure also distinguishes it from other similar compounds .

Properties

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-KYSFMIDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046757
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71731-58-3
Record name Tiquizium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71731-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiquizium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQUIZIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Tiquizium Bromide?

A1: this compound functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.

Q2: How does this compound's affinity for muscarinic receptors compare to other antagonists like Atropine?

A2: Research indicates that this compound exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.

Q3: What is the significance of this compound's selectivity for M3 receptors in the human detrusor muscle?

A3: Studies using radioligand binding techniques demonstrate that this compound, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for this compound in influencing bladder muscle contractility.

Q4: How does this compound's anti-ulcer activity compare to that of Pirenzepine?

A4: Preclinical studies in rats demonstrate that this compound exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.

Q5: What are the key differences in the effects of this compound and Pirenzepine on gastric secretion?

A5: While both this compound and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] this compound does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.

Q6: Does this compound share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?

A6: While this compound can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.

Q7: How is this compound metabolized in the body?

A7: Following administration, this compound undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.

Q8: What is the bioavailability of this compound following oral administration?

A8: Studies in dogs reveal that the relative bioavailability of this compound after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.

Q9: Is there a correlation between the pharmacological effects of this compound and its plasma concentration?

A9: Research shows a clear correlation between the time course of this compound's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.

Q10: What analytical techniques are employed to quantify this compound in biological samples?

A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine this compound concentrations in human serum and urine samples. []

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